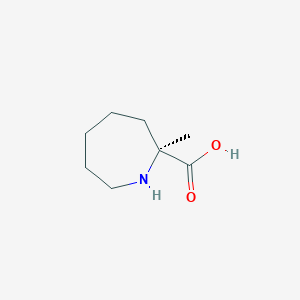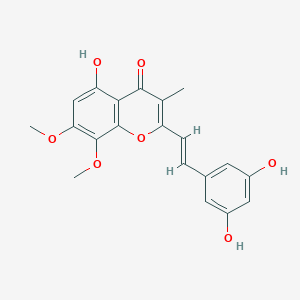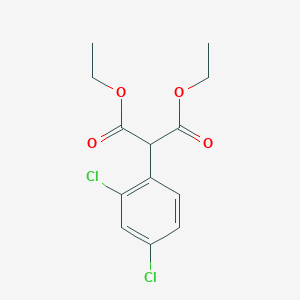
5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione, also known as DOPOT, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DOPOT is a derivative of the natural compound, resveratrol, which is found in red grapes, berries, and peanuts. DOPOT has been shown to possess various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Mécanisme D'action
The mechanism of action of 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione is complex and involves multiple pathways. 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. Additionally, 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione has been shown to possess various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione has been shown to scavenge reactive oxygen species and reduce oxidative stress, which is implicated in the pathogenesis of various diseases. 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione also inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the regulation of inflammation and immune responses. Additionally, 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione has been shown to induce apoptosis and cell cycle arrest in cancer cells, which is a hallmark of anticancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione has several advantages for lab experiments, including its high solubility in water and its stability under physiological conditions. 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione has some limitations for lab experiments, including its low bioavailability and its potential toxicity at high concentrations. Therefore, careful dose-response studies are required to determine the optimal concentration of 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione for each experiment.
Orientations Futures
There are several future directions for 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione research, including the development of novel drug delivery systems to improve its bioavailability, the investigation of its potential synergistic effects with other drugs, and the exploration of its therapeutic applications in other diseases, such as diabetes and obesity. Additionally, the elucidation of the molecular mechanisms underlying the anticancer and neuroprotective effects of 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione may lead to the identification of novel therapeutic targets for the treatment of these diseases.
Conclusion:
In conclusion, 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione is a promising compound with potential therapeutic applications in various diseases. Its antioxidant, anti-inflammatory, and anticancer properties make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and to determine its optimal concentration and dosage for each experiment. With further research, 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione may become a valuable tool for the development of novel therapies for various diseases.
Méthodes De Synthèse
5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione can be synthesized through a multi-step process, starting with the reaction of resveratrol with thionyl chloride to form resveratrol chloride. The resveratrol chloride is then reacted with 2-amino-5-hydroxybenzoic acid to form the intermediate compound, 5-(3,4-dihydroxyphenyl)oxazole-2-carboxylic acid. Finally, the intermediate compound is treated with thionyl chloride to form 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione.
Applications De Recherche Scientifique
5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. In cancer research, 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells, by inducing apoptosis and cell cycle arrest. In neurodegenerative disease research, 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione has been shown to protect against oxidative stress and inflammation, which are implicated in the pathogenesis of Alzheimer's and Parkinson's diseases. In cardiovascular disease research, 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione has been shown to protect against myocardial ischemia-reperfusion injury and reduce blood pressure in hypertensive rats.
Propriétés
Numéro CAS |
114272-13-8 |
|---|---|
Nom du produit |
5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione |
Formule moléculaire |
C9H7NO3S |
Poids moléculaire |
209.22 g/mol |
Nom IUPAC |
5-(3,4-dihydroxyphenyl)-3H-1,3-oxazole-2-thione |
InChI |
InChI=1S/C9H7NO3S/c11-6-2-1-5(3-7(6)12)8-4-10-9(14)13-8/h1-4,11-12H,(H,10,14) |
Clé InChI |
UJDIWVMMJIBGRU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2=CNC(=S)O2)O)O |
SMILES canonique |
C1=CC(=C(C=C1C2=CNC(=S)O2)O)O |
Synonymes |
2(3H)-Oxazolethione, 5-(3,4-dihydroxyphenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3aS,5S,6R,6aS)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B53580.png)
![1-Methanesulfinyl-4-methylsulfanyl-6,7-dihydro-5H-cyclopenta[D]pyridazine](/img/structure/B53582.png)









![5-Acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B53605.png)
